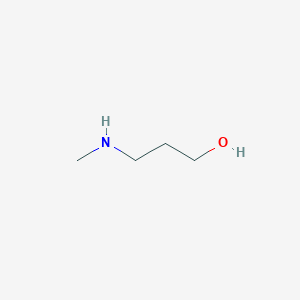

3-(Methylamino)propan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(methylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-5-3-2-4-6/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGXWTOLFOPIKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436133 | |

| Record name | 3-(Methylamino)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42055-15-2 | |

| Record name | 3-(Methylamino)-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042055152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Methylamino)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Methylamino)-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(METHYLAMINO)-1-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D9DNX69QV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Methylamino)propan-1-ol (CAS: 42055-15-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylamino)propan-1-ol, with the CAS number 42055-15-2, is a versatile bifunctional organic compound featuring both a secondary amine and a primary alcohol. This unique structure makes it a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its significance has grown with its identification as a key intermediate in the synthesis of important active pharmaceutical ingredients (APIs) and its application as a linker in innovative therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its properties, synthesis, and applications, tailored for professionals in research and drug development.

Core Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers and General Properties

| Property | Value |

| CAS Number | 42055-15-2 |

| Molecular Formula | C₄H₁₁NO[1] |

| Molecular Weight | 89.14 g/mol [1] |

| IUPAC Name | This compound[1] |

| Synonyms | (3-Hydroxypropyl)methylamine, N-Methyl-3-aminopropanol |

| Appearance | Colorless to light yellow liquid |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Density | 0.917 g/mL at 25 °C | |

| Boiling Point | 169-171 °C | |

| Flash Point | 82 °C (180 °F) - closed cup | |

| Refractive Index (n20/D) | 1.448 | |

| Solubility | Soluble in water and common organic solvents. | |

| pKa | Not readily available |

Table 3: Safety and Handling Information

| Hazard Statement | GHS Classification | Precautionary Statements |

| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | P264, P270, P301+P312, P330, P501 |

| H314: Causes severe skin burns and eye damage | Skin Corrosion (Category 1B), Serious Eye Damage (Category 1) | P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 |

Note: This is not an exhaustive list. Always consult the latest Safety Data Sheet (SDS) before handling this chemical.

Synthesis and Experimental Protocols

While various synthetic routes to this compound and its derivatives exist, a common and illustrative method involves the reduction of a corresponding amide or the reductive amination of a propanal derivative. Below is a representative experimental protocol for a related synthesis, which can be adapted for this compound.

Protocol: Reductive Amination for the Synthesis of an N-methyl-3-aminopropanol derivative

This protocol is based on general reductive amination procedures and should be adapted and optimized for specific laboratory conditions.

Materials:

-

3-Hydroxypropanal

-

Methylamine (solution in THF or as hydrochloride salt)

-

Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

-

Acetic acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Procedure:

-

To a solution of 3-hydroxypropanal (1 equivalent) in the chosen solvent, add methylamine (1.1 equivalents).

-

If using methylamine hydrochloride, add a non-nucleophilic base like triethylamine (1.1 equivalents) to liberate the free amine.

-

Add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/enamine.

-

Slowly add the reducing agent (e.g., STAB, 1.5 equivalents) portion-wise to the reaction mixture. Control any potential exotherm by using an ice bath.

-

Let the reaction stir at room temperature overnight.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).

-

Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude this compound, if necessary, by distillation or column chromatography.

Applications in Drug Development

This compound is a crucial building block in the synthesis of several pharmaceuticals. Its most notable application is as a key intermediate in the production of Duloxetine , a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder, generalized anxiety disorder, and other conditions. The synthesis of the duloxetine precursor, (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, often involves steps that create the this compound substructure.[2][3][4]

More recently, this compound has been identified as a valuable linker molecule in the development of Proteolysis Targeting Chimeras (PROTACs) .[5][6] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[7][8][9] The linker component of a PROTAC is critical as it connects the ligand that binds to the target protein with the ligand that recruits an E3 ubiquitin ligase. The length, flexibility, and chemical nature of the linker, for which this compound can serve as a foundational element, are crucial for the efficacy of the PROTAC.[7][8][9]

Spectral Data

While a dedicated, high-resolution spectrum for this compound is not publicly available in the initial search results, based on its structure, the following characteristic peaks can be expected in its 1H NMR and FT-IR spectra. A certificate of analysis from one supplier confirms that the 1H NMR spectrum is consistent with the structure.[10]

Expected 1H NMR (CDCl₃, 400 MHz):

-

~3.6-3.8 ppm (t, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂-OH).

-

~2.6-2.8 ppm (t, 2H): Methylene protons adjacent to the nitrogen (-N-CH₂-).

-

~2.4 ppm (s, 3H): Methyl protons on the nitrogen (-N-CH₃).

-

~1.6-1.8 ppm (quintet, 2H): Methylene protons in the middle of the carbon chain (-CH₂-CH₂-CH₂-).

-

Broad singlet (2H): Exchangeable protons from the hydroxyl and amine groups (-OH, -NH). The chemical shift of these protons can vary depending on concentration and temperature.

Expected FT-IR (neat):

-

~3300-3400 cm⁻¹ (broad): O-H stretching vibration of the alcohol group.

-

~3200-3300 cm⁻¹ (broad): N-H stretching vibration of the secondary amine.

-

~2850-2960 cm⁻¹: C-H stretching vibrations of the alkyl groups.[11]

-

~1050-1150 cm⁻¹: C-O stretching vibration of the primary alcohol.[11]

Visualizations

Logical Relationship: Synthesis of a this compound Derivative

The following diagram illustrates a generalized synthetic workflow for a derivative of this compound, highlighting the key transformation.

Caption: A generalized workflow for the synthesis of a this compound derivative.

Signaling Pathway: PROTAC Mechanism of Action

This diagram illustrates the catalytic mechanism by which a PROTAC, potentially synthesized using this compound as a linker, induces the degradation of a target protein.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

References

- 1. 3-(Methylamino)-1-propanol | C4H11NO | CID 10148986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. explorationpub.com [explorationpub.com]

- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to 3-(Methylamino)propan-1-ol: A Key Building Block in Pharmaceutical Synthesis

Abstract: This technical guide provides a comprehensive overview of 3-(Methylamino)propan-1-ol, a bifunctional organic compound of significant interest to the pharmaceutical and chemical industries. The document details its chemical identity, physicochemical properties, and safety protocols. The core focus is on its critical role as a versatile intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), particularly in the development of widely used antidepressants. Detailed, conceptual experimental workflows for the synthesis of key drug precursors derived from this molecule are presented, supported by logical diagrams to illustrate these processes. This guide is intended for researchers, chemists, and professionals involved in drug discovery, process development, and medicinal chemistry.

Chemical Identity and Nomenclature

The compound with the common name this compound is systematically named under IUPAC nomenclature as This compound .[1][2] It is an alkanolamine featuring both a secondary amine and a primary alcohol functional group, which makes it a valuable and versatile building block in organic synthesis.

Synonyms:

-

N-methylpropanolamine

-

N-(3-hydroxypropyl)methylamine[4]

-

(3-Hydroxypropyl)methylamine[4]

-

Methylpropanolamine[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value |

| CAS Number | 42055-15-2[1][5] |

| Molecular Formula | C₄H₁₁NO[1][3][5] |

| Molecular Weight | 89.14 g/mol [1][5] |

| Appearance | Colorless Liquid[3][4] |

| Density | 0.917 g/mL at 25 °C[3][5] |

| Boiling Point | 169 °C[3] |

| Flash Point | 82.2 °C (180.0 °F) - closed cup[5] |

| Refractive Index | n20/D 1.448[3][5] |

| Water Solubility | Slightly soluble[2][3] |

| Storage Temperature | 2-8°C[3][5] |

Safety and Handling

This compound is a corrosive and harmful substance that requires careful handling in a laboratory or industrial setting. Adherence to safety protocols is mandatory to prevent injury.

GHS Hazard Classification

| Pictogram | Signal Word | Hazard Statements |

|

| Danger [1] | H302: Harmful if swallowed.[1][5][6] H314: Causes severe skin burns and eye damage.[1][5][6] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[7] Ensure proper respiratory protection is used if ventilation is inadequate.[8]

-

Handling: Wash hands and any exposed skin thoroughly after handling.[7] Do not eat, drink, or smoke when using this product.[6] Avoid breathing vapors, mist, or gas.[8]

-

Storage: Store in a well-ventilated place, locked up, with the container tightly closed.[6][7] The recommended storage temperature is between 2-8°C.[3][5]

-

First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes.[7][8] If inhaled, move the person to fresh air.[8] If swallowed, rinse the mouth and do NOT induce vomiting; seek immediate medical attention.[6][7]

Applications in Pharmaceutical Synthesis

While this compound is a useful chemical intermediate in its own right, its structural motif is central to several high-profile pharmaceutical compounds. Its derivatives are critical precursors for the synthesis of major antidepressants.

Intermediate for Duloxetine Synthesis

A key chiral derivative, (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol , is an essential intermediate in the manufacturing of Duloxetine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) antidepressant.[9][][11] The synthesis of this intermediate is a multi-step process that requires careful control of stereochemistry.

The following diagram illustrates a common synthetic pathway to obtain the desired chiral intermediate.

A robust method for producing this intermediate is the resolution-racemization-recycle (RRR) synthesis developed by Eli Lilly.[12]

-

Mannich Reaction: 2-Acetylthiophene is reacted with dimethylamine and formaldehyde (or their equivalents) to form the ketonic Mannich base, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride.[12]

-

Reduction: The resulting ketone is reduced to the corresponding racemic alcohol, (±)-3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol.[12]

-

Chiral Resolution: The racemate is resolved using a chiral acid, such as (S)-mandelic acid, to selectively precipitate the diastereomeric salt of the desired (S)-enantiomer.[12]

-

N-Demethylation: The resolved (S)-isomer undergoes N-demethylation to yield the final target intermediate, (S)-3-(N-methylamino)-1-(2-thienyl)propan-1-ol, with high enantiomeric purity.[12]

Intermediate for Fluoxetine Synthesis

Another important derivative, 3-methylamino-1-phenyl-1-propanol , serves as a precursor in the synthesis of Fluoxetine, a selective serotonin reuptake inhibitor (SSRI) antidepressant.[13]

The production of this intermediate can be achieved through the reduction of an enaminone, as outlined in the following workflow.

A documented method involves the chemical reduction of a propenone precursor.[13]

-

Precursor: The synthesis starts with 1-phenyl-3-methylamino-2-propen-1-one.

-

Reduction: This precursor is dissolved in a solvent such as glacial acetic acid.

-

Reducing Agent: Sodium borohydride is added portion-wise to the solution, typically at reduced temperatures (e.g., 5-10 °C), to effect the reduction of both the double bond and the ketone.[13]

-

Workup: After the reaction is complete, an aqueous basic solution (e.g., sodium hydroxide) is used to quench the reaction and neutralize the acid. The product, 3-methylamino-1-phenyl-1-propanol, is then extracted using an organic solvent.[13]

Analytical Methodologies

The characterization and quality control of this compound and its derivatives are performed using standard analytical techniques. In analytical chemistry, it can be employed as a reagent or solvent for methods including:

-

High-Performance Liquid Chromatography (HPLC)[3]

-

Gas Chromatography (GC)[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy[3]

Conclusion

This compound is a fundamentally important molecule whose value is most profoundly realized in its role as a precursor in medicinal chemistry. Its simple structure provides the core backbone for complex, stereospecific intermediates necessary for the synthesis of market-leading pharmaceuticals, particularly antidepressants like Duloxetine and Fluoxetine. For drug development professionals and organic chemists, a thorough understanding of the properties, handling, and synthetic utility of this compound is essential for innovation in pharmaceutical manufacturing and discovery.

References

- 1. 3-(Methylamino)-1-propanol | C4H11NO | CID 10148986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methylamino-1-propanol, 95% | Fisher Scientific [fishersci.ca]

- 3. Cas 42055-15-2,3-(METHYLAMINO)-1-PROPANOL | lookchem [lookchem.com]

- 4. 3-(METHYLAMINO)-1-PROPANOL | CymitQuimica [cymitquimica.com]

- 5. 3-甲氨基-1-丙醇 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. capotchem.cn [capotchem.cn]

- 9. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]

- 11. US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]

3-(Methylamino)propan-1-ol molecular weight and formula

This guide provides a detailed overview of the fundamental physicochemical properties of 3-(Methylamino)propan-1-ol, a key intermediate in various chemical syntheses. The information is tailored for researchers, scientists, and professionals engaged in drug development and chemical manufacturing.

Physicochemical Properties

The molecular formula and molecular weight are critical identifiers for any chemical compound, forming the basis for stoichiometric calculations and analytical characterizations.

| Property | Value |

| Molecular Formula | C4H11NO[1][2][3] |

| Molecular Weight | 89.14 g/mol [2][3] |

| IUPAC Name | This compound[3] |

| CAS Number | 42055-15-2 |

Structural and Chemical Identifiers

For unambiguous identification and use in computational chemistry, the following identifiers are provided.

| Identifier Type | Identifier |

| SMILES | CNCCCO |

| InChI Key | KRGXWTOLFOPIKV-UHFFFAOYSA-N[1] |

Logical Relationship of Properties

The relationship between the molecular formula and the molecular weight is fundamental. The molecular weight is derived from the sum of the atomic weights of the constituent atoms as given by the molecular formula.

Caption: Relationship between chemical identifiers.

References

An In-Depth Technical Guide to the Synthesis of 3-(Methylamino)propan-1-ol

This technical guide provides a comprehensive overview of established synthetic routes for the preparation of 3-(methylamino)propan-1-ol, a key intermediate in the pharmaceutical and fine chemical industries. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It details various methodologies, presents quantitative data in a comparative format, and includes detailed experimental protocols for key reactions.

Introduction

This compound is a valuable building block in organic synthesis, notably as a precursor for active pharmaceutical ingredients (APIs) such as Fluoxetine and Duloxetine. Its bifunctional nature, containing both a secondary amine and a primary alcohol, allows for a variety of subsequent chemical transformations. The selection of a synthetic route is often dictated by factors such as precursor availability, cost, scalability, and desired purity of the final product. This guide explores several prominent synthetic strategies.

Comparative Synthesis Data

The following table summarizes quantitative data for different synthetic approaches to this compound and its derivatives, providing a basis for comparison of yields and reaction conditions.

| Method | Precursors | Key Reagents/Catalyst | Solvent(s) | Reaction Conditions | Product | Yield | Reference |

| Method 1: Mannich Reaction & Reduction | Acetophenone, Paraformaldehyde, Methylamine Hydrochloride | Raney Nickel | Ethanol, Water | 1. 60-100°C; 2. H₂, 0.3-1.5 MPa, 25-80°C | 3-(Methylamino)-1-phenylpropan-1-ol | High | [1][2] |

| Method 2: Reduction of a Propenone Intermediate | 1-phenyl-3-methylamino-1-propen-1-one | Sodium Borohydride, Acetic Acid | Glacial Acetic Acid | 5-10°C | 3-(Methylamino)-1-phenyl-1-propanol | Not specified | [3] |

| Method 3: Reductive Amination | Aldehyde or Ketone, Amine | Sodium Borohydride, Sodium Cyanoborohydride, or Sodium Triacetoxyborohydride | Not specified | Neutral or weakly acidic | Amine | High | [4][5] |

| Method 4: Nucleophilic Substitution | 3-Chloropropan-1-ol, Methylamine | Not specified | Not specified | Not specified | This compound | Not specified | Inferred from general chemical principles |

Synthetic Methodologies and Experimental Protocols

This section provides detailed experimental procedures for the key synthetic routes identified.

Method 1: Mannich-Type Reaction Followed by Reduction

This two-step process first involves the formation of a β-aminoketone (a Mannich base) via the reaction of a ketone, a non-enolizable aldehyde (like paraformaldehyde), and a secondary amine salt. The resulting Mannich base is then reduced to the corresponding amino alcohol.

Experimental Protocol: Synthesis of 3-(Methylamino)-1-phenylpropan-1-ol

Step 1: Synthesis of 3-Methylamino-1-phenylpropan-1-one Hydrochloride (Mannich Base)

-

To a pressure reactor, add 120.0 g of acetophenone, 45.0 g of paraformaldehyde, and 67.5 g of methylamine hydrochloride.

-

Add 500 mL of ethanol as the solvent.

-

Seal the reactor and heat the mixture to 90°C.

-

Monitor the reaction progress by taking samples every 2 hours and analyzing via liquid chromatography until the concentration of the product, 3-methylamino-1-propiophenone hydrochloride, stabilizes.

-

Once the reaction is complete, cool the solution.

-

Concentrate the reaction mixture by heating to approximately one-third of the original volume.

-

Cool the concentrated solution to induce crystallization.

-

Filter the solid product and wash to obtain 3-methylamino-1-propiophenone hydrochloride.

Step 2: Reduction to 3-(Methylamino)-1-phenylpropan-1-ol

-

Dissolve the 3-methylamino-1-propiophenone hydrochloride obtained in the previous step in water in a stainless steel autoclave.

-

Add Raney nickel catalyst (approximately 1-10% by weight of the hydrochloride salt).

-

Purge the autoclave with nitrogen three times, followed by a purge with hydrogen (1.5 MPa) three times.

-

Heat the reaction mixture to 80°C under a hydrogen pressure of 1.5 MPa.

-

After the reduction is complete, cool the reactor and filter to remove the catalyst.

-

Adjust the pH of the filtrate to 9-14 using a 30% aqueous sodium hydroxide solution.

-

Extract the product with ethyl acetate.

-

Distill the organic layer under reduced pressure to remove the solvent and obtain the crude product.

-

Recrystallize the crude product from cyclohexane to yield pure 3-(methylamino)-1-phenylpropan-1-ol.[1][2]

Method 2: Reduction of a Propenone Intermediate

This method involves the synthesis of an α,β-unsaturated aminoketone, which is then reduced to the target amino alcohol.

Experimental Protocol: Synthesis of 3-Methylamino-1-phenyl-1-propanol

-

Prepare a solution of 3.7 mmol of 1-phenyl-3-methylamino-1-propen-1-one in glacial acetic acid.

-

Cool the solution to 5-10°C in an ice bath.

-

Slowly add approximately 21 mmol of sodium borohydride to the cooled solution.

-

Stir the reaction mixture at this temperature until the reaction is complete.

-

Upon completion, the resulting solution contains 3-methylamino-1-phenyl-1-propanol.[3] Further workup, such as quenching, extraction, and purification, would be necessary to isolate the final product.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic methods.

Caption: Workflow for the synthesis of 3-(Methylamino)-1-phenylpropan-1-ol via a Mannich reaction followed by reduction.

Caption: Synthesis of 3-(Methylamino)-1-phenylpropan-1-ol through the reduction of a propenone intermediate.

Conclusion

The synthesis of this compound and its derivatives can be achieved through various effective routes. The Mannich-type reaction followed by reduction offers a high-yielding pathway from readily available starting materials. The reduction of a propenone intermediate provides an alternative approach. The choice of the optimal synthetic strategy will depend on the specific requirements of the intended application, including scale, cost-effectiveness, and desired purity profile. The detailed protocols and comparative data presented in this guide serve as a valuable resource for chemists and researchers in the field.

References

- 1. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]

- 2. 3- methylamino-1-phenylpropanol preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 3. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Physical and Chemical Properties of N-methylpropanolamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of N-methylpropanolamine. The information is presented to support research, development, and drug discovery activities. N-methylpropanolamine is a term that can refer to three structural isomers, each a bifunctional molecule containing both a secondary amine and a hydroxyl group. This guide will cover all three isomers: 1-(methylamino)propan-2-ol, 2-(methylamino)propan-1-ol, and 3-(methylamino)propan-1-ol.

Physicochemical Properties

The physical and chemical characteristics of the N-methylpropanolamine isomers are summarized below. These properties are crucial for understanding their behavior in various chemical and biological systems.

Table 1: General and Physical Properties of N-methylpropanolamine Isomers

| Property | 1-(methylamino)propan-2-ol | 2-(methylamino)propan-1-ol | This compound |

| CAS Number | 16667-45-1[1] | 27646-78-2[2] | 42055-15-2[3] |

| Molecular Formula | C₄H₁₁NO[4] | C₄H₁₁NO[2] | C₄H₁₁NO[3] |

| Molecular Weight | 89.14 g/mol [4][5] | 89.14 g/mol [2] | 89.14 g/mol [3] |

| Appearance | Liquid | Liquid | Colorless Liquid[3] |

| Boiling Point | 148.8°C at 760 mmHg[6][7] | 148.8°C at 760 mmHg[8] | 169°C[3] |

| Melting Point | Not available | Not available | Not available |

| Density | 0.907 g/cm³ at 24°C[1] | 0.88 g/cm³[8] | 0.917 g/mL at 25°C[3] |

| Refractive Index | 1.42[1][6] | Not available | 1.448[3] |

| Flash Point | 67.4°C[1][6][7] | Not available | 82°C[3] |

| pKa (Predicted) | 14.91 ± 0.20[4] | 14.77 ± 0.10 | 15.06 ± 0.10[3] |

| Solubility | Good solubility in polar solvents[6] | Not available | Slightly soluble in water[3] |

Table 2: Safety and Hazard Information

| Isomer | GHS Hazard Statements |

| 1-(methylamino)propan-2-ol | H302+H312 (Harmful if swallowed or in contact with skin), H314 (Causes severe skin burns and eye damage), H227 (Combustible liquid), H412 (Harmful to aquatic life with long lasting effects)[9] |

| 2-(methylamino)propan-1-ol | H227 (Combustible liquid), H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation)[2] |

| This compound | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)[10] |

Chemical Reactivity and Stability

N-methylpropanolamine isomers are stable under normal conditions. Their bifunctional nature, possessing both a secondary amine and a primary or secondary alcohol, dictates their reactivity.

-

Basicity: The lone pair of electrons on the nitrogen atom makes them basic. They will react with acids to form the corresponding ammonium salts.

-

Nucleophilicity: The amine group is a good nucleophile and can participate in nucleophilic substitution and addition reactions.

-

Reactions of the Hydroxyl Group: The alcohol moiety can undergo typical reactions of alcohols, such as esterification, etherification, and oxidation.

-

Storage: They should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents and acids.

Caption: Chemical Reactivity of N-methylpropanolamine.

Experimental Protocols

Synthesis of N-methylpropanolamine Isomers

A general method for the synthesis of N-methylpropanolamine isomers involves the nucleophilic addition of methylamine to a suitable three-carbon electrophile containing an epoxide or a leaving group adjacent to a hydroxyl group.

Example Protocol: Synthesis of 1-(methylamino)propan-2-ol

-

Reaction Setup: A solution of propylene oxide in a suitable solvent (e.g., methanol or ethanol) is prepared in a pressure reactor.

-

Addition of Methylamine: An excess of methylamine (either as a solution in a compatible solvent or as a gas) is slowly added to the reactor at a controlled temperature (typically low to moderate).

-

Reaction Conditions: The reactor is sealed and heated to a temperature between 50-100°C. The reaction is monitored for completion by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the reactor is cooled, and the excess methylamine and solvent are removed under reduced pressure.

-

Purification: The crude product is purified by distillation under reduced pressure to yield pure 1-(methylamino)propan-2-ol.

Caption: General Synthesis Workflow for 1-(methylamino)propan-2-ol.

Analytical Methods

The analysis of N-methylpropanolamine isomers can be performed using various chromatographic techniques.

General Protocol for Gas Chromatography (GC) Analysis

-

Sample Preparation: Prepare a dilute solution of the N-methylpropanolamine isomer in a suitable volatile solvent (e.g., methanol or dichloromethane). An internal standard may be added for quantitative analysis.

-

Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS). A polar capillary column is typically used for the separation of amines.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Detector Temperature: 280°C (for FID).

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Analysis: Identify the peak corresponding to the N-methylpropanolamine isomer based on its retention time. Quantify the amount by comparing the peak area to that of a calibration curve or an internal standard.

Caption: Analytical Workflow for N-methylpropanolamine using GC.

Spectroscopic Data

Detailed spectroscopic data is essential for the structural elucidation and confirmation of N-methylpropanolamine isomers.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl group attached to the nitrogen, the methylene groups, the methine group, and the exchangeable protons of the amine and hydroxyl groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the four carbon atoms in the molecule.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H and N-H stretching vibrations (typically broad in the 3300-3400 cm⁻¹ region), C-H stretching vibrations (around 2800-3000 cm⁻¹), and C-N and C-O stretching vibrations in the fingerprint region.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns resulting from the loss of small molecules or radicals.

Biological Activity and Signaling Pathways

Currently, there is limited information in the public domain regarding specific biological activities or involvement in signaling pathways for the isomers of N-methylpropanolamine. Their structural similarity to endogenous small molecules suggests potential for interaction with biological systems, but this remains an area for further investigation. Their primary use in the pharmaceutical industry is as intermediates in the synthesis of more complex active pharmaceutical ingredients.

Conclusion

The N-methylpropanolamine isomers are versatile chemical building blocks with applications in various fields, including the synthesis of pharmaceuticals and other specialty chemicals. This guide provides a foundational understanding of their physical and chemical properties, along with methodologies for their synthesis and analysis. The data presented herein should serve as a valuable resource for scientists and researchers working with these compounds.

References

- 1. echemi.com [echemi.com]

- 2. 2-(Methylamino)propan-1-ol | C4H11NO | CID 12695785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 42055-15-2,3-(METHYLAMINO)-1-PROPANOL | lookchem [lookchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 1-(Methylamino)propan-2-ol | C4H11NO | CID 86049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 16667-45-1(1-(Methylamino)propan-2-ol) | Kuujia.com [kuujia.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 2-(methylamino)propan-1-ol | CAS#:27646-78-2 | Chemsrc [chemsrc.com]

- 9. 1-(Methylamino)propan-2-ol | 16667-45-1 [sigmaaldrich.com]

- 10. 3-(METHYLAMINO)-1-PROPANOL | 42055-15-2 [amp.chemicalbook.com]

Solubility Profile of 3-(Methylamino)propan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-(Methylamino)propan-1-ol in water and various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility descriptions and outlines a detailed experimental protocol for the quantitative determination of its solubility, which is crucial for applications in research, chemical synthesis, and pharmaceutical development.

Overview of this compound

This compound, also known as N-methylpropanolamine, is an organic compound featuring both a secondary amine and a primary alcohol functional group. This bifunctional nature influences its chemical properties and solubility behavior, making it a subject of interest in various chemical and pharmaceutical applications.

Solubility Data

The solubility of this compound has been qualitatively described in several chemical data sources. The following table summarizes the available information. It is important to note that "slightly soluble" and "sparingly soluble" are qualitative terms and the actual quantitative solubility can be temperature-dependent.

| Solvent | CAS Number | Qualitative Solubility |

| Water | 7732-18-5 | Slightly soluble[1][2][3] |

| Chloroform | 67-66-3 | Slightly soluble[4] |

| Methanol | 67-56-1 | Sparingly soluble[4] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of the solubility of this compound. This protocol is based on the principles outlined in standard methodologies for solubility testing of organic compounds.

Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene) of analytical grade

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS)

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid/liquid phase should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the thermostat for a few hours to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid drawing any undissolved material, the pipette tip should be kept well below the liquid surface and away from the settled excess solute.

-

For highly saturated solutions or to ensure no particulate matter is transferred, filter the collected supernatant through a syringe filter into a clean vial.

-

Accurately dilute the collected saturated solution with the same solvent to a concentration that falls within the calibration range of the analytical method.

-

-

Quantitative Analysis (Gas Chromatography):

-

Instrumentation: A gas chromatograph equipped with a suitable capillary column (e.g., a polar column for this analyte) and a flame ionization detector (FID) or a mass spectrometer (MS).

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the GC to generate a calibration curve.

-

Sample Analysis: Inject a known volume of the diluted sample solution into the GC.

-

Quantification: Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

Calculation of Solubility: Back-calculate the concentration in the original saturated solution, taking into account the dilution factor. The result can be expressed in units such as g/100 mL or mol/L.

-

-

Data Reporting:

-

Report the solubility of this compound in each solvent at the specified temperature.

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

-

Logical Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of an organic compound.

Caption: A logical workflow for the experimental determination of solubility.

References

Spectroscopic Characterization of 3-(Methylamino)propan-1-ol: A Technical Guide

Introduction

3-(Methylamino)propan-1-ol (CAS No. 42055-15-2) is a bifunctional organic molecule incorporating both a secondary amine and a primary alcohol.[1][2][3][4] This structure makes it a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals. Its physical and chemical properties are directly dictated by its molecular structure, and a thorough understanding of this structure is paramount for its effective application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the elucidation and confirmation of the molecular structure of this compound.

Molecular Structure and Expected Spectroscopic Features

The structure of this compound, with the chemical formula C₄H₁₁NO and a molecular weight of 89.14 g/mol , is foundational to interpreting its spectra.[3][4] The molecule possesses four distinct carbon environments and several key proton environments, each of which will give rise to characteristic signals in its NMR spectra. The hydroxyl (-OH) and secondary amine (N-H) groups will produce distinct absorption bands in the IR spectrum. Finally, the molecule's mass and fragmentation pattern will be determined by its molecular weight and the relative stability of its fragments in mass spectrometry.

To visually represent the molecular structure and the forthcoming spectral assignments, a diagram is provided below.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atom environments in a molecule. Based on the structure of this compound, we can predict the chemical shifts, multiplicities, and integration values for each unique proton.

Experimental Protocol for ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent can affect the chemical shifts of labile protons (OH and NH).

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence.

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm).

Predicted ¹H NMR Data and Interpretation

The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are based on the analysis of similar structures, such as 3-aminopropanol and 3-(dimethylamino)-1-propanol.[5]

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-1 (-CH₂-OH) | ~3.7 | Triplet | 2H | ~6.0 |

| H-2 (-CH₂-) | ~1.7 | Quintet | 2H | ~6.0 |

| H-3 (-CH₂-N) | ~2.7 | Triplet | 2H | ~6.0 |

| H-4 (N-CH₃) | ~2.4 | Singlet | 3H | - |

| N-H | Variable (1.0-3.0) | Broad Singlet | 1H | - |

| O-H | Variable (1.5-4.0) | Broad Singlet | 1H | - |

Interpretation:

-

H-1 (-CH₂-OH): These protons are adjacent to the electronegative oxygen atom, causing them to be deshielded and appear at a downfield chemical shift of approximately 3.7 ppm. They will be split into a triplet by the two neighboring H-2 protons.

-

H-2 (-CH₂-): This methylene group is situated between two other methylene groups and will experience splitting from both H-1 and H-3 protons. This will result in a more complex multiplet, likely a quintet, centered around 1.7 ppm.

-

H-3 (-CH₂-N): These protons are adjacent to the nitrogen atom, leading to a downfield shift to around 2.7 ppm. They will be split into a triplet by the neighboring H-2 protons.

-

H-4 (N-CH₃): The methyl group protons attached to the nitrogen will appear as a singlet at approximately 2.4 ppm, as there are no adjacent protons to cause splitting.

-

N-H and O-H Protons: The chemical shifts of the amine and hydroxyl protons are variable and depend on factors such as solvent, concentration, and temperature. They typically appear as broad singlets due to rapid chemical exchange and quadrupole broadening from the nitrogen atom.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments within a molecule. For this compound, four distinct carbon signals are expected.

Experimental Protocol for ¹³C NMR Acquisition

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically used for ¹³C NMR compared to ¹H NMR.

-

Instrumentation: The spectrum should be acquired on a spectrometer with a carbon probe, typically at a frequency of 75 MHz or higher.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing: Similar to ¹H NMR, the data is processed with Fourier transformation, phasing, and baseline correction. The solvent peak is used for chemical shift calibration (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data and Interpretation

The predicted ¹³C NMR chemical shifts are presented in the table below, with assignments based on the molecular structure and comparison with related compounds.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (-CH₂-OH) | ~62 |

| C-2 (-CH₂-) | ~32 |

| C-3 (-CH₂-N) | ~50 |

| C-4 (N-CH₃) | ~36 |

Interpretation:

-

C-1 (-CH₂-OH): The carbon directly attached to the electronegative oxygen atom is the most deshielded of the sp³ carbons and is expected to resonate at the lowest field, around 62 ppm.

-

C-2 (-CH₂-): This central methylene carbon is the most shielded of the propyl chain carbons, with an expected chemical shift of approximately 32 ppm.

-

C-3 (-CH₂-N): The carbon atom bonded to the nitrogen is deshielded, appearing at a chemical shift of about 50 ppm.

-

C-4 (N-CH₃): The methyl carbon attached to the nitrogen is expected to have a chemical shift of around 36 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained directly as a thin film between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32 scans are usually sufficient.

-

Resolution: 4 cm⁻¹.

-

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Predicted IR Data and Interpretation

The predicted key IR absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3200 (broad) | O-H stretch | Alcohol |

| 3350-3310 (medium) | N-H stretch | Secondary Amine |

| 2940-2820 (strong) | C-H stretch | Alkane |

| 1470-1440 (medium) | C-H bend | Alkane |

| 1150-1050 (strong) | C-O stretch | Primary Alcohol |

| 1150-1080 (medium) | C-N stretch | Aliphatic Amine |

Interpretation:

-

O-H and N-H Stretching: A broad and intense band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol, broadened due to hydrogen bonding. Overlapping with this, a medium intensity peak around 3350-3310 cm⁻¹ is expected for the N-H stretch of the secondary amine.

-

C-H Stretching: Strong absorptions in the 2940-2820 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

-

C-O and C-N Stretching: A strong band for the C-O stretch of the primary alcohol is anticipated in the 1150-1050 cm⁻¹ range. The C-N stretching vibration of the aliphatic amine is expected to appear in the 1150-1080 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The liquid sample can be introduced directly via a heated probe or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Fragmentation

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 89, corresponding to the molecular weight of this compound.

-

Key Fragmentation Pathways:

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would result in a prominent peak at m/z 44, corresponding to the [CH₂=NCH₃]⁺ ion.

-

Loss of a hydrogen radical: A peak at m/z 88 (M-1) may be observed.

-

Loss of a methyl radical: A peak at m/z 74 (M-15) from the loss of the N-methyl group.

-

Loss of a hydroxyl radical: A peak at m/z 72 (M-17).

-

Loss of CH₂OH: A peak at m/z 58 (M-31) from the loss of the hydroxymethyl radical.

-

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from established spectroscopic principles and comparative analysis, offer a robust framework for the identification and structural elucidation of this compound. The provided experimental protocols serve as a practical starting point for researchers acquiring their own data. This guide is intended to be a valuable resource for scientists and professionals in the fields of chemical synthesis and drug development, enabling them to confidently work with and characterize this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. 3-(METHYLAMINO)-1-PROPANOL | CymitQuimica [cymitquimica.com]

- 3. 3-(Methylamino)-1-propanol | C4H11NO | CID 10148986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-甲氨基-1-丙醇 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-(Dimethylamino)-1-propanol | C5H13NO | CID 76646 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Purity Standards for 3-(Methylamino)propan-1-ol 96%

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity standards for 3-(Methylamino)propan-1-ol with a nominal purity of 96%. It covers typical product specifications, potential impurities, and detailed analytical methodologies for quality control and assessment. This document is intended to support researchers, scientists, and professionals in drug development in ensuring the quality and consistency of this chemical compound for their applications.

Core Product Specifications

This compound is a chemical intermediate used in various synthetic processes. The quality of this reagent is critical for the outcome of subsequent reactions and the purity of the final products. A typical purity of 96% is common for commercially available batches. Key physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 42055-15-2 | [1][2] |

| Molecular Formula | C₄H₁₁NO | [1][2] |

| Molecular Weight | 89.14 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Assay (Purity) | ≥ 96% | [1] |

| Density | 0.917 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.448 | [1] |

| Boiling Point | 164.048 °C at 760 mmHg | |

| Flash Point | 82.2 °C (closed cup) | [1] |

| Storage Temperature | 2-8°C | [1] |

Analytical Methods for Purity Assessment

The primary method for determining the purity of this compound is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID). Spectroscopic methods like Nuclear Magnetic Resonance (NMR) are used for identity confirmation.

Gas Chromatography (GC) for Purity and Impurity Profiling

Gas chromatography is a robust technique for separating and quantifying volatile and semi-volatile compounds, making it ideal for the analysis of this compound and its potential impurities.

While specific impurity profiles can vary depending on the synthetic route, analysis of related compounds such as 3-methylamino-1,2-propanediol suggests that potential impurities in this compound may include:

-

Isomers: Positional isomers that may be formed during synthesis.

-

Related Substances: Compounds resulting from side reactions or unreacted starting materials. This can include species with different levels of methylation or other functional group modifications.

-

Residual Solvents and Reagents: Any remaining solvents or reagents from the manufacturing process.

The following protocol is a representative method adapted from procedures for similar amino alcohols and serves as a comprehensive guideline.

Table 2: GC-FID Method Parameters for this compound Purity Assay

| Parameter | Recommended Setting |

| Instrument | Gas Chromatograph with FID |

| Column | Quartz Capillary Column (e.g., 30m x 0.32mm x 0.5µm) |

| Carrier Gas | Nitrogen or Helium |

| Flow Rate | 30-40 mL/min |

| Injection Volume | 0.2 µL |

| Injector Temperature | 280-320 °C |

| Detector Temperature | 280-320 °C |

| Oven Temperature Program | Column temperature of 240-260 °C |

| Sample Preparation | Dilute the sample in methanol to reduce viscosity before injection. |

Calculation of Purity: The purity is typically determined using the area normalization method, where the peak area of this compound is expressed as a percentage of the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Identity Confirmation by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the chemical structure of this compound. The obtained spectrum should be consistent with the expected structure.

-

Solvent: Chloroform-d (CDCl₃)

-

Reference: Tetramethylsilane (TMS) at 0 ppm

-

Expected Chemical Shifts (δ):

-

1.62 ppm (quintet, 2H): Corresponds to the central -CH₂- group.

-

2.35 ppm (singlet, 3H): Corresponds to the N-CH₃ group.

-

2.77 ppm (triplet, 2H): Corresponds to the -CH₂- group adjacent to the nitrogen.

-

3.74 ppm (triplet, 2H): Corresponds to the -CH₂- group adjacent to the oxygen.

-

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the analytical process for determining the purity and identity of this compound.

Caption: Analytical workflow for purity and identity verification.

The following diagram illustrates the logical relationship between the product, its key quality attributes, and the methods used for their assessment.

Caption: Relationship between product, quality attributes, and test methods.

References

A Technical Guide to the Commercial Procurement and Quality Verification of 3-(Methylamino)propan-1-ol for Pharmaceutical Research

Abstract

3-(Methylamino)propan-1-ol (CAS No. 42055-15-2) is a vital bifunctional building block in modern synthetic chemistry, particularly valued within the pharmaceutical industry for its role as a precursor and intermediate in the synthesis of active pharmaceutical ingredients (APIs). The integrity of the final drug product is inextricably linked to the quality of its starting materials. This guide provides an in-depth framework for researchers, chemists, and supply chain professionals in the drug development sector to navigate the commercial landscape of this compound. It covers the identification of reputable suppliers, the critical evaluation of quality attributes, a robust protocol for in-house analytical verification, and best practices for safe laboratory handling. Our objective is to empower scientific teams to make informed procurement decisions that safeguard experimental reproducibility and accelerate development timelines.

Introduction: The Role of this compound in Synthesis

This compound, also known as N-methylpropanolamine, is an organic compound featuring both a secondary amine and a primary alcohol functional group.[1] This dual reactivity makes it a versatile intermediate for introducing an N-methyl-3-hydroxypropyl moiety into a target molecule.

Key Molecular Identifiers:

-

Molecular Formula: C₄H₁₁NO[1]

-

Molecular Weight: 89.14 g/mol [1]

-

CAS Number: 42055-15-2[1]

-

Synonyms: (3-hydroxypropyl)methylamine, N-methyl-3-hydroxypropylamine[1][2]

In drug development, its structural motif is incorporated into various molecular scaffolds to modulate properties such as solubility, polarity, and biological target engagement. For instance, related structures are found as key intermediates or even impurities in the synthesis of widely used drugs, highlighting the necessity of sourcing high-purity material.[3]

The Commercial Supplier Landscape

The procurement of this compound generally falls into two categories: large-scale chemical distributors and specialized manufacturers.

-

Global Distributors: Companies like MilliporeSigma (Sigma-Aldrich), Fisher Scientific, and VWR act as one-stop shops for a vast array of research chemicals. They offer convenience, extensive documentation, and established supply chains. Their product offerings typically cater to research and development (R&D) scale quantities.

-

Specialized Chemical Suppliers: Companies such as TCI (Tokyo Chemical Industry), Alfa Aesar, and CymitQuimica often provide a wider range of purities and may offer more competitive pricing for bulk quantities.[2] They serve as a bridge between large distributors and primary manufacturers.

-

Primary Manufacturers: For large-scale or GMP (Good Manufacturing Practice) grade requirements, engaging directly with a manufacturer, such as those based in industrial chemical hubs, may be necessary. This route provides the greatest control over specifications but involves more complex logistics and qualification processes.

Critical Quality Attributes & Supplier Comparison

The selection of a supplier should be driven by a thorough evaluation of the product's specifications and the accompanying documentation. Purity is the most critical attribute, as trace impurities can lead to unforeseen side reactions, difficult purification challenges, and compromised final product quality.

The table below summarizes typical specifications from prominent catalog suppliers. Note that purity levels and available data can vary.

| Attribute | Sigma-Aldrich (Aldrich) | Fisher Scientific (Acros) | CymitQuimica (Indagoo) |

| CAS Number | 42055-15-2 | 42055-15-2 | 42055-15-2 |

| Stated Purity | 96%[4] | 95%[5] | 97%[2] |

| Appearance | Colorless to Light Yellow Liquid | - | Liquid[2] |

| Density | 1.358 g/mL at 25 °C (lit.)[4] | - | - |

| Refractive Index | n20/D 1.479 (lit.)[4] | - | - |

| Documentation | SDS, Certificate of Analysis (CoA) available | SDS, CoA available | Web-based properties[2] |

Note: Data is compiled from publicly available information on supplier websites and may vary by batch.

A Researcher's Guide to Supplier Qualification

A systematic approach to supplier qualification is essential to mitigate risks in the supply chain. This process ensures that the procured material consistently meets the stringent requirements of pharmaceutical research.

Caption: Workflow for qualifying a new chemical supplier.

In-House Quality Verification: A Practical Protocol

Relying solely on a supplier's Certificate of Analysis is insufficient for critical applications. Independent verification is a cornerstone of scientific integrity. Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and accessible method for assessing the purity of volatile compounds like this compound.

The following protocol is adapted from methodologies developed for similar amino alcohols and prioritizes a direct, underivatized approach to minimize sample preparation time and potential artifacts.[6][7]

Protocol: Purity Assessment of this compound by GC-FID

-

Objective: To determine the purity of a received sample and identify any significant volatile impurities.

-

Materials:

-

This compound sample

-

Methanol, HPLC or GC grade (solvent)

-

2 mL GC vials with septa caps

-

Micropipettes

-

Gas Chromatograph with FID detector and a suitable capillary column (e.g., DB-1701 or equivalent polar column).[6]

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample into a GC vial.

-

Add 1.0 mL of methanol to the vial.

-

Cap the vial and vortex thoroughly for 30 seconds to ensure complete dissolution. This step is crucial for high-viscosity samples.[7]

-

-

Instrumental Conditions (Example):

-

Injector: Split mode (e.g., 20:1 split ratio), Temperature: 250 °C[7]

-

Oven Program:

-

Initial Temperature: 80 °C, hold for 1 minute

-

Ramp: 15 °C/min to 260 °C

-

Final Hold: Hold at 260 °C for 5 minutes

-

-

Column: Agilent DB-1701 (30m x 0.32mm x 0.5µm) or equivalent[6]

-

Carrier Gas: Helium or Hydrogen, constant flow (e.g., 1.5 mL/min)

-

Detector (FID): Temperature: 280 °C, Hydrogen flow: 40 mL/min, Air flow: 400 mL/min[7]

-

Injection Volume: 0.2 - 1.0 µL[7]

-

-

Analysis & Interpretation:

-

Inject the prepared sample.

-

Integrate all peaks in the resulting chromatogram.

-

Calculate purity using the area percent method:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) * 100

-

-

Causality: This method assumes that all components have a similar response factor with the FID, which is a reasonable starting assumption for hydrocarbon-based impurities. The high final oven temperature ensures that any less volatile impurities are eluted from the column. The choice of a polar column is critical for achieving good peak shape for this polar analyte. The direct injection into a hot inlet avoids the lengthy and potentially artifact-inducing derivatization steps sometimes used for amino alcohols.[6]

-

-

Self-Validation: The system is validated by observing a sharp, symmetrical peak for the main component and a stable baseline. The results should be compared against the supplier's CoA. Any peak representing >0.1% area should be investigated as a potential significant impurity.

The Impact of Impurities in Drug Development

An uncharacterized impurity in a starting material can have cascading negative consequences in a multi-step synthesis, leading to yield loss, unexpected side products, and regulatory delays.

Caption: Impact of a reactive impurity on a synthetic pathway.

Safe Handling and Storage

This compound is classified as a hazardous substance and requires careful handling to ensure laboratory safety.

-

Hazards: The compound is harmful if swallowed and causes severe skin burns and eye damage.[1][4] It may also cause respiratory irritation.[8]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8][9] Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] It is classified under Storage Class 8A as a combustible, corrosive hazardous material.[4]

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal.[8] Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The successful integration of this compound into a pharmaceutical development program hinges on a diligent and scientifically rigorous procurement strategy. By moving beyond a simple price comparison to a comprehensive evaluation of supplier documentation, product quality, and in-house verification, research organizations can build a reliable and resilient supply chain. This proactive approach not only ensures the chemical integrity of the starting material but also upholds the quality and safety of the ultimate therapeutic product.

References

- 1. 3-(Methylamino)-1-propanol | C4H11NO | CID 10148986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(METHYLAMINO)-1-PROPANOL | CymitQuimica [cymitquimica.com]

- 3. 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | C8H13NOS | CID 10214420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-甲氨基-1-丙醇 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-Methylamino-1-propanol, 95% | Fisher Scientific [fishersci.ca]

- 6. Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Google Patents [patents.google.com]

- 8. capotchem.cn [capotchem.cn]

- 9. fishersci.com [fishersci.com]

Navigating the Safety Profile of 3-(Methylamino)propan-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for 3-(Methylamino)propan-1-ol (CAS No. 42055-15-2), a chemical intermediate utilized in various research and development applications. The following sections detail the hazards, handling procedures, and emergency responses associated with this compound, compiled from publicly available Safety Data Sheets (SDS).

GHS Hazard Classification and Pictograms

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. For this compound, the primary hazards are acute oral toxicity and skin/eye corrosivity.

Caption: GHS hazard classification for this compound.

Summary of Quantitative Safety Data

The following tables summarize the key quantitative data available for this compound. It is important to note that detailed toxicological studies, such as LD50 and LC50 values, are not consistently reported across all safety data sheets.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C4H11NO | [1] |

| Molecular Weight | 89.14 g/mol | [1] |

| Boiling Point | 169 °C | [2] |

| Density | 0.917 g/mL at 25 °C | [2][3] |

| Flash Point | 82.2 °C (closed cup) | |

| Water Solubility | Slightly soluble | [2][4] |

Table 2: Hazard and Transport Information

| Parameter | Classification | Source |

| GHS Signal Word | Danger | [1][2][3] |

| GHS Hazard Class | Acute Toxicity, Oral (Category 4), Skin Corrosion (Category 1B), Serious Eye Damage (Category 1) | [1] |

| UN Number | 2735 | [5] |

| Transport Hazard Class | 8 (Corrosive) | [5] |

Experimental Protocols

Detailed experimental protocols for the toxicological and physical-chemical property testing of this compound are not provided in the reviewed Safety Data Sheets. This information is typically generated during the substance's registration process (e.g., under REACH in the European Union) and may be available through direct inquiry with the manufacturers or in specialized toxicological databases. The provided safety data is based on standardized testing methodologies recognized by regulatory bodies.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure. The following workflow outlines the recommended procedures.

References

- 1. 3-(Methylamino)-1-propanol | C4H11NO | CID 10148986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(METHYLAMINO)-1-PROPANOL | 42055-15-2 [amp.chemicalbook.com]

- 3. This compound, CAS No. 42055-15-2 - iChemical [ichemical.com]

- 4. 3-Methylamino-1-propanol, 95% | Fisher Scientific [fishersci.ca]

- 5. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Derivatives of 3-(Methylamino)propan-1-ol: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known derivatives of 3-(methylamino)propan-1-ol, a key structural motif in a variety of pharmacologically active compounds. The document delves into the synthesis, quantitative biological data, and therapeutic applications of these derivatives, with a particular focus on their role as intermediates in the development of antidepressant and other central nervous system (CNS) active agents. Detailed experimental protocols for the synthesis of key intermediates are provided, alongside a discussion of the structure-activity relationships that govern their biological effects. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the chemical and biological landscape of this compound derivatives.

Introduction

This compound and its derivatives represent a significant class of compounds in medicinal chemistry. The inherent bifunctionality of this scaffold, possessing both a secondary amine and a primary alcohol, allows for diverse chemical modifications, leading to a wide array of molecules with varied pharmacological profiles. Notably, derivatives of this compound are crucial intermediates in the synthesis of several blockbuster drugs, including the serotonin-norepinephrine reuptake inhibitors (SNRIs) duloxetine and fluoxetine. This guide will explore the chemical space of these derivatives, providing a detailed analysis of their synthesis, biological activities, and the underlying structure-activity relationships (SAR).

Key Derivatives and Their Therapeutic Significance

The derivatives of this compound that have garnered the most attention are those that serve as precursors to drugs targeting monoamine transporters. These transporters, including the serotonin transporter (SERT) and the norepinephrine transporter (NET), are critical for regulating neurotransmitter levels in the brain, and their modulation is a key strategy in the treatment of depression and other mood disorders.

Thiophene-Substituted Derivatives: Precursors to Duloxetine

(S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a pivotal intermediate in the enantioselective synthesis of duloxetine, a potent SNRI used for the treatment of major depressive disorder, generalized anxiety disorder, and neuropathic pain.[1][2] The thiophene ring in this derivative is a key structural feature that contributes to the overall pharmacological profile of duloxetine.

Phenyl-Substituted Derivatives: Precursors to Fluoxetine and Other CNS Agents

(R)-3-(Methylamino)-1-phenylpropan-1-ol is a well-known precursor to fluoxetine, a selective serotonin reuptake inhibitor (SSRI) widely prescribed for depression, obsessive-compulsive disorder, and panic disorder. Additionally, a series of 3-amino-1,1-diaryl-2-propanols have been synthesized and evaluated as potential antidepressant agents, demonstrating potent activity in preventing reserpine-induced effects in animal models.[3]

Synthesis of Key Derivatives

The synthesis of this compound derivatives often involves multi-step sequences. A common strategy is the Mannich reaction, followed by reduction of the resulting aminoketone.

General Synthesis Workflow

The general synthetic approach to producing key this compound derivatives that are precursors to antidepressants is depicted in the workflow below.

Caption: General synthesis workflow for key antidepressant precursors.

Detailed Experimental Protocols

This protocol is adapted from a patented synthesis method.[1][4]

Materials:

-

2-Acetylthiophene

-

Methylamine hydrochloride

-

Paraformaldehyde

-

Absolute ethanol

-

Ethyl acetate

Procedure:

-

Dissolve 2-acetylthiophene (12.6 g), methylamine hydrochloride (11.4 g), and paraformaldehyde (4.8 g) in absolute ethanol (60 mL).

-

Heat the reaction mixture and monitor for completion.

-

After the reaction is complete, cool the solution to room temperature.

-

Distill off a portion of the ethanol (30 mL) under reduced pressure.

-